molecular formula C11H14ClN3O B1477229 7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane CAS No. 2098032-65-4

7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane

Cat. No. B1477229
CAS RN: 2098032-65-4
M. Wt: 239.7 g/mol
InChI Key: OTNMIGNSSDREAI-UHFFFAOYSA-N
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Description

The compound “7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane” is a complex organic molecule that contains a pyrimidine ring and a spirocyclic structure . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, chlorine atom at alpha-position of N-heterocycles can be substituted by the amino group using convenient nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular weight, and functional groups would all play a role .

Scientific Research Applications

Anticancer Research

Pyrimidine derivatives, such as the one , are known to play a significant role in cancer treatment. They can act as antimetabolites , interfering with DNA synthesis and function, which is crucial in cancer cells’ rapid division . Specifically, they can be used to modulate myeloid leukemia, with drugs like imatinib, dasatinib, and nilotinib being pyrimidine-based and established treatments for leukemia .

Antimicrobial and Antifungal Applications

The chloropyrimidinyl moiety within this compound suggests potential for antimicrobial and antifungal activities. Pyrimidine-based compounds have been reported to exhibit broad-spectrum activity against various bacterial and fungal pathogens .

Cardiovascular Therapeutics

In cardiovascular research, pyrimidine derivatives are explored for their potential as antihypertensive agents . They may work by affecting calcium channels or acting on other molecular targets that regulate blood pressure .

Neuroprotection

There is interest in pyrimidine derivatives for neuroprotective applications, particularly in protecting retinal ganglion cells. This could have implications for diseases like glaucoma, where the death of these cells leads to vision loss .

Diabetes Management

Pyrimidine compounds have been investigated as DPP-IV inhibitors , which are a class of medications used to treat type 2 diabetes. They work by prolonging the action of incretin hormones, which help regulate blood glucose levels .

Antiviral Research

Given the structural complexity of “7-(6-Chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane”, it could be studied for anti-HIV properties. Pyrimidine derivatives have been known to exhibit activity against HIV, potentially offering a new avenue for antiretroviral drug development .

Dermatological Applications

Research into pyrimidine derivatives for treating hair disorders has been conducted, with some compounds showing activity in promoting hair growth or treating other hair-related conditions .

Antiparasitic and Antimalarial Effects

The compound’s potential for antiparasitic and antimalarial effects could be significant, given the ongoing need for new treatments in the face of drug resistance. Pyrimidine derivatives have shown promise in this area .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Pyrimidine derivatives are known to exhibit a wide range of biological activities .

Safety and Hazards

Without specific studies, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety measures should be taken when handling and storing .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the field of medicinal chemistry .

properties

IUPAC Name

7-(6-chloropyrimidin-4-yl)-2-oxa-7-azaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-9-5-10(14-8-13-9)15-3-1-11(2-4-15)6-16-7-11/h5,8H,1-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTNMIGNSSDREAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)C3=CC(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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